molecular formula C10H13ClFN B15092462 N-Butyl-2-chloro-5-fluoroaniline

N-Butyl-2-chloro-5-fluoroaniline

Katalognummer: B15092462
Molekulargewicht: 201.67 g/mol
InChI-Schlüssel: BILLFVHVOSRVBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-2-chloro-5-fluoroaniline is an organic compound with the molecular formula C10H13ClFN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with butyl, chloro, and fluoro groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-chloro-5-fluoroaniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-5-fluoroaniline with butyl halides under basic conditions. The reaction typically requires a solvent such as toluene and a base like potassium carbonate. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process. Additionally, purification steps like distillation and recrystallization are employed to obtain the final product with the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

N-Butyl-2-chloro-5-fluoroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-Butyl-2-chloro-5-fluoroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-Butyl-2-chloro-5-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-Butyl-2-chloro-5-fluoroaniline is unique due to the presence of all three substituents (butyl, chloro, and fluoro) on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications. The presence of the butyl group enhances its lipophilicity, while the chloro and fluoro groups contribute to its reactivity and potential biological activities .

Eigenschaften

Molekularformel

C10H13ClFN

Molekulargewicht

201.67 g/mol

IUPAC-Name

N-butyl-2-chloro-5-fluoroaniline

InChI

InChI=1S/C10H13ClFN/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7,13H,2-3,6H2,1H3

InChI-Schlüssel

BILLFVHVOSRVBN-UHFFFAOYSA-N

Kanonische SMILES

CCCCNC1=C(C=CC(=C1)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.